
Éster de pinacol del ácido 4-cloro-5-metoxi-2-ciclopropilfenilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pinacol boronic esters, like the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of alkyl boronic esters has been reported . This involves a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis
The molecular weight of “4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester” is 308.61 . The IUPAC name is 2-(2-chloro-5-cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The compound is a solid . Its InChI code is 1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-8-11(10-6-7-10)14(19-5)9-13(12)18/h8-10H,6-7H2,1-5H3 .Aplicaciones Científicas De Investigación
- Nanopartículas sensibles a ROS: Los investigadores han funcionalizado el ácido hialurónico (HA) con éster de pinacol del ácido fenilborónico (PBAP) para crear sistemas de administración de fármacos sensibles a ROS. Por ejemplo, se han desarrollado nanopartículas cargadas con curcumina (HA@CUR NPs) utilizando este compuesto . Estos sistemas pueden liberar fármacos en respuesta a especies reactivas de oxígeno (ROS), que están implicadas en diversas enfermedades.
Sistemas de administración de fármacos
Mecanismo De Acción
It’s worth noting that boronic acids and their derivatives, such as this compound, are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins, sugars, and other biological targets . They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins involved in catalytic processes. For instance, in Suzuki-Miyaura coupling reactions, this compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The nature of these interactions involves the transmetalation process, where the boronic ester transfers its organic group to the palladium catalyst, enabling the coupling reaction.
Molecular Mechanism
The molecular mechanism of 4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester involves its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation, where the boronic ester transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester, making it an efficient reagent in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester are important considerations. The compound is generally stable under standard laboratory conditions, but its reactivity may decrease over time due to hydrolysis or other degradation processes
Propiedades
IUPAC Name |
2-(4-chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-9-14(19-5)13(18)8-11(12)10-6-7-10/h8-10H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHPYLQWETTYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C3CC3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2570596.png)
![N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2570598.png)
![3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2570600.png)
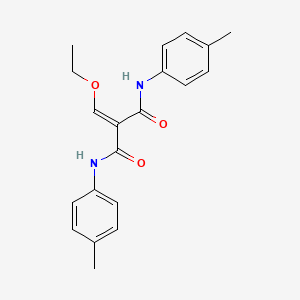
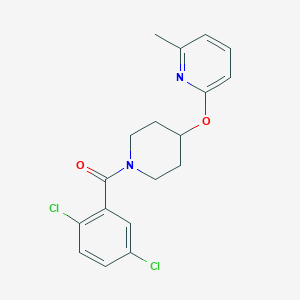
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2570603.png)
![2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2570606.png)
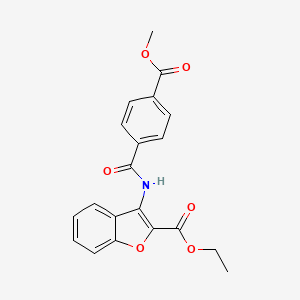
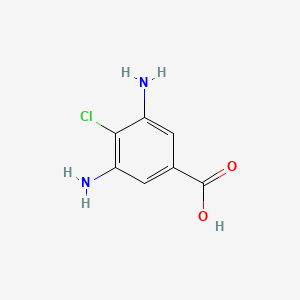
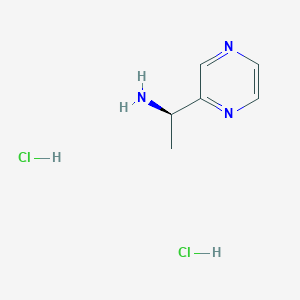
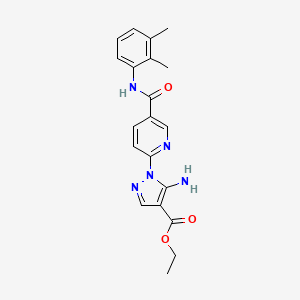
![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2570614.png)